molecular formula C11H12O3 B8566201 3-But-3-enyloxy-benzoic acid

3-But-3-enyloxy-benzoic acid

Cat. No.: B8566201
M. Wt: 192.21 g/mol
InChI Key: AAIOPGIXZLBDIH-UHFFFAOYSA-N
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Description

3-But-3-enyloxy-benzoic acid is a benzoic acid derivative characterized by a but-3-enyloxy substituent at the third position of the benzene ring. Its IUPAC name is 3-[(but-3-en-1-yl)oxy]benzoic acid, with the molecular formula C₁₁H₁₂O₃.

Key structural features include:

  • A carboxylic acid group at position 1.
  • A but-3-enyloxy chain (unsaturated alkoxy group) at position 3.
    This structure confers intermediate hydrophobicity compared to simpler benzoic acids, influencing solubility and reactivity.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-but-3-enoxybenzoic acid

InChI

InChI=1S/C11H12O3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h2,4-6,8H,1,3,7H2,(H,12,13)

InChI Key

AAIOPGIXZLBDIH-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form esters or amides. For example:

  • Esterification with phenols : Reacting 4-but-3-enyloxy-benzoic acid with 4-methoxy phenol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) yields a phenyl ester derivative (e.g., 4-methoxyphenyl-4-(but-3-enyloxy)benzoate). This reaction proceeds via activation of the carboxyl group by DCC, forming an intermediate O-acylisourea, which is subsequently attacked by the phenol nucleophile .

  • Amide formation : The acid can react with amines under similar coupling conditions to produce amides, though specific examples are not detailed in the provided sources.

Table 1: Representative Esterification Reaction

Reagents/ConditionsReactantsProductYield
DCC, DMAP, CH₂Cl₂, RT, 18 h4-but-3-enyloxy-benzoic acid + 4-methoxy phenol4-methoxyphenyl-4-(but-3-enyloxy)benzoate81.5%

Electrophilic Aromatic Substitution

The benzene ring undergoes substitution reactions influenced by the electron-donating butenyloxy group (-O-C₄H₇) and the electron-withdrawing carboxyl (-COOH) group:

  • Directing effects : The -O-C₄H₇ group activates the ring for electrophilic attack at ortho and para positions, while the -COOH group deactivates the ring and directs substituents to the meta position. Competition between these effects determines regioselectivity.

  • Halogenation : Limited data suggest potential meta-substitution products when reacted with halogens under acidic conditions, analogous to benzoic acid derivatives .

Thiol-Ene Addition Reactions

The terminal double bond (C=C) in the butenyl chain participates in radical-mediated thiol-ene click chemistry:

  • Mechanism : UV light or initiators (e.g., AIBN) generate thiyl radicals, which add to the double bond, forming a thioether linkage. This reaction is critical in polymer crosslinking applications .

  • Example : Crosslinker synthesis using 1,4-bis-undec-10-enyloxy-benzene (BUEB) demonstrates the utility of alkene groups in photopolymerization .

Hydrogenation of the Double Bond

The butenyl chain’s double bond can be reduced to a single bond via catalytic hydrogenation:

  • Conditions : H₂ gas with palladium or platinum catalysts.

  • Product : Saturated 3-butoxy-benzoic acid, altering solubility and reactivity.

Hydrolysis Reactions

The ethyl ester derivative of 4-but-3-enyloxy-benzoic acid undergoes saponification:

  • Conditions : Reflux with NaOH in ethanol/water, followed by acidification with HCl.

  • Yield : 95.5% recovery of the free acid, demonstrating efficient deprotection .

Table 2: Hydrolysis of 4-but-3-enyloxy-benzoic Acid Ethyl Ester

Reagents/ConditionsSubstrateProductYield
NaOH, EtOH/H₂O, reflux, 12 h → HCl4-but-3-enyloxy-benzoic acid ethyl ester4-but-3-enyloxy-benzoic acid95.5%

Decarboxylation and Thermal Stability

Under high temperatures or basic conditions, decarboxylation may occur:

  • Mechanism : Loss of CO₂ from the carboxyl group, forming a substituted phenol derivative. This reaction is less common unless forced by strong bases (e.g., soda lime) .

Key Research Findings

  • Synthetic versatility : The compound serves as a precursor for polymers and dendrimers due to its dual-reactive sites .

  • Biological relevance : Derivatives of substituted benzoic acids exhibit antimicrobial activity, though specific data for this compound are pending .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are compared based on substituent patterns and functional groups:

Compound Name Substituent(s) Key Functional Groups Molecular Formula
3-But-3-enyloxy-benzoic acid But-3-enyloxy at position 3 Carboxylic acid, alkoxy, alkene C₁₁H₁₂O₃
4-Hydroxy-3-prenylbenzoic acid Prenyl (3-methylbut-2-enyl) at position 3, hydroxyl at position 4 Carboxylic acid, hydroxyl, prenyl C₁₂H₁₄O₃
4-Hydroxy-3-prenylbenzoic acid glucoside Prenyl at position 3, glucosyl at position 4 Carboxylic acid, glycoside, prenyl C₁₈H₂₄O₈
3-Borono-4-methylbenzoic acid Borono at position 3, methyl at position 4 Carboxylic acid, boronic acid, methyl C₈H₉BO₃

Key Observations:

  • Substituent Position : The position of substituents significantly impacts electronic effects and steric hindrance. For example, the hydroxyl group in 4-hydroxy-3-prenylbenzoic acid enhances hydrogen-bonding capacity compared to the alkoxy group in this compound .
  • Glycosylation : The glucoside derivative exhibits increased hydrophilicity and molecular weight due to the attached glucose moiety, altering bioavailability .
  • Boronated Analogs: 3-Borono-4-methylbenzoic acid introduces a boronic acid group, enabling unique reactivity (e.g., Suzuki coupling) but also increasing toxicity concerns .

Physicochemical Properties

Property This compound 4-Hydroxy-3-prenylbenzoic Acid 4-Hydroxy-3-prenylbenzoic acid glucoside
Solubility in Water Low (inferred from alkoxy) Moderate (hydroxyl enhances) High (glycoside improves solubility)
Melting Point Data not available ~215–220°C (literature) ~180–185°C (estimated)
LogP ~2.5 (predicted) ~2.8 ~1.2

Notes:

  • The unsaturated alkoxy chain in this compound likely reduces crystallinity compared to saturated analogs.
  • Glycosylation drastically lowers LogP, favoring aqueous environments .

Stability Concerns :

  • The unsaturated alkoxy group in this compound may confer susceptibility to oxidation or polymerization.
  • Boronated analogs require inert atmospheres due to boronic acid reactivity .

Q & A

Q. What are the recommended synthetic routes for 3-But-3-enyloxy-benzoic acid?

The synthesis of this compound typically involves coupling reactions. For example, the Suzuki-Miyaura cross-coupling (palladium-catalyzed) is effective for introducing aryl/alkenyl groups to benzoic acid derivatives. A protocol adapted from involves:

  • Reacting 3-iodobenzoic acid with a but-3-enyl boronic acid derivative.
  • Using PdCl₂ as a catalyst in a basic aqueous medium (e.g., NaOH) at 60–80°C.
  • Purifying via column chromatography.

Table 1: Example Reaction Conditions

ReactantCatalystSolventTemperatureYield
3-Iodobenzoic acid + But-3-enyl-B(OH)₂PdCl₂H₂O/EtOH80°C~75% (estimated)
Reference: Suzuki reaction optimization

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles (required due to potential skin/eye irritation, as seen in structurally similar compounds in and ).
  • Storage: Store in a moisture-free environment at 2–8°C, away from oxidizing agents (based on guidelines for benzoic acid derivatives in ).
  • Disposal: Follow institutional guidelines for halogenated organic waste.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the alkenyloxy group (δ ~4.5–5.5 ppm for allylic protons) and carboxylic acid (δ ~12 ppm).
  • FT-IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C ether linkage).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ (exact mass depends on substituents). Cross-reference spectral data with NIST Chemistry WebBook ( ) for validation.

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of derivatives?

  • Catalyst Optimization: Replace PdCl₂ with Pd(PPh₃)₄ for better stability in polar aprotic solvents (e.g., DMF).
  • Solvent Effects: Use THF/water mixtures to enhance boronic acid solubility ( ).
  • Microwave-Assisted Synthesis: Reduce reaction time and improve regioselectivity (methodology extrapolated from ’s difluoro-analogue studies).

Q. How should researchers resolve contradictions in melting point or spectral data?

  • Multi-Source Validation: Compare experimental data with NIST ( ), PubChem, and DTP/NCI databases ().
  • Crystallography: Single-crystal X-ray diffraction for unambiguous structural confirmation (as applied to similar compounds in , though BenchChem is excluded).
  • Computational Validation: Use DFT calculations to predict NMR shifts (e.g., via Gaussian software) and compare with observed data .

Q. What computational tools predict the bioactivity of this compound derivatives?

  • Molecular Docking: Tools like AutoDock Vina can model interactions with biological targets (e.g., enzymes in ’s DTP/NCI studies).
  • ADMET Prediction: SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., solubility, CYP450 interactions).
  • Retrosynthesis Tools: AI-based platforms (e.g., Synthia) for route optimization, though avoid BenchChem-related tools ().

Data Contradiction Analysis

Example Issue: Discrepancies in reported melting points.

  • Resolution Strategy:
    • Re-measure using differential scanning calorimetry (DSC) with a controlled heating rate.
    • Check for polymorphic forms via XRPD (X-ray powder diffraction).
    • Validate purity via HPLC (≥95% by area normalization).

Q. Table 2: Common Analytical Pitfalls

ParameterPotential ErrorSolution
Melting PointPolymorphismUse slow heating (1°C/min)
NMR ShiftsSolvent ArtifactsUse deuterated DMSO or CDCl₃
HRMSAdduct FormationAdd 0.1% formic acid to ESI source

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